molecular formula C18H22N2O2S B259021 2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B259021
M. Wt: 330.4 g/mol
InChI Key: FYPBOQIXCPWSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been studied extensively for its potential applications in various fields of science. One of the significant applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have also demonstrated that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its ability to exhibit potent pharmacological effects at relatively low doses. This compound is also relatively easy to synthesize, making it readily available for use in various experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. One of the areas of research is to investigate the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Researchers can also explore the potential use of this compound as a tool for studying the mechanisms underlying inflammation and pain. Additionally, future studies can focus on improving the synthesis method of this compound to increase its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential applications in various fields of science. This compound has been synthesized using various methods and its mechanism of action has been studied extensively. It exhibits potent anti-inflammatory and analgesic properties and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. While this compound has several advantages for use in lab experiments, its potential toxicity is a limitation that needs to be considered. There are several future directions for the study of this compound, including investigating its potential use as a therapeutic agent and improving its synthesis method.

Synthesis Methods

The synthesis of 2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been achieved through various methods. One of the commonly used methods involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-amino-3-cycloheptene-1-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield the desired compound in good yield and purity.

properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O2S/c1-2-22-13-10-8-12(9-11-13)20-18(21)16-14-6-4-3-5-7-15(14)23-17(16)19/h8-11H,2-7,19H2,1H3,(H,20,21)

InChI Key

FYPBOQIXCPWSOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.